

Toxicological Evaluation of Dialuminium Chloride Pentahydroxide: A Comparative Guide

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Compound of Interest

Compound Name: *Dialuminium chloride
pentahydroxide*

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This guide provides a comprehensive toxicological evaluation of **dialuminium chloride pentahydroxide** and compares its performance with common alternatives used in various industrial applications, including water treatment. The information presented is collated from a range of scientific studies and regulatory assessments, with a focus on quantitative data and detailed experimental methodologies to assist in informed decision-making.

Toxicological Profile of Dialuminium Chloride Pentahydroxide

Dialuminium chloride pentahydroxide, also known as aluminum chlorohydrate, is a key component in numerous industrial processes. Its toxicological profile indicates a generally low level of concern for acute and local effects. However, the broader class of aluminum compounds has been subject to scrutiny regarding potential long-term health effects.

Acute Toxicity

Studies on **dialuminium chloride pentahydroxide** and its close structural analog, aluminium hydroxychloride, consistently demonstrate low acute toxicity via oral and dermal routes.

Table 1: Acute Toxicity of **Dialuminium Chloride Pentahydroxide** and Aluminium Hydroxychloride

Test Substance	Species	Route	Guideline	Result	Reference
Dialuminium chloride pentahydroxide	Rat	Oral	OECD 401	LD50 > 2000 mg/kg bw	[1]
Dialuminium chloride pentahydroxide	Rat	Dermal	OECD 402	LD50 > 2000 mg/kg bw	[2]
Aluminium hydroxychloride	Rat	Oral	LD50 > 12,790 mg/kg bw	[3]	

Irritation and Sensitization

Dialuminium chloride pentahydroxide is considered non-irritating to the skin and slightly irritating to the eyes. It is not classified as a skin sensitizer.

Table 2: Irritation and Sensitization Potential of **Dialuminium Chloride Pentahydroxide** and Aluminium Hydroxychloride

Test Substance	Test Type	Species	Guideline	Result	Reference
Dialuminium chloride pentahydroxide	Eye Irritation	Rabbit	OECD 405	Slightly irritating	[1]
Aluminium hydroxychloride	Skin Irritation	Rabbit	OECD 404	Non-irritating	[2]
Aluminium hydroxychloride	Skin Sensitization	Not a sensitizer	[2]		

Repeated Dose, Reproductive, and Developmental Toxicity

A combined repeated dose and reproductive/developmental toxicity screening study on the structurally similar aluminium hydroxychloride showed no systemic, reproductive, or developmental toxicity at doses up to 1000 mg/kg/day in rats.[\[2\]](#)[\[3\]](#)

Experimental Protocol: OECD 422 - Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test

This screening test is designed to provide initial information on the possible reproductive and developmental effects of a substance, as well as general systemic toxicity.

- Test System: Typically, Sprague-Dawley rats are used, with at least 10 males and 10 females per dose group.
- Dosing: The test substance is administered orally to males for a minimum of four weeks and to females throughout the study (approximately 63 days). At least three dose levels and a control group are used.
- Mating: A 1:1 mating ratio is employed.

- Endpoints Evaluated:
 - Parental Animals: Clinical observations, body weight, food/water consumption, estrous cycles, and gross necropsy with histopathology of reproductive and target organs.
 - Offspring: Viability, clinical signs, body weight, anogenital distance, and nipple retention.
- Data Analysis: The relationship between the dose and the presence or absence of adverse effects is evaluated. For male reproductive effects, fertility data is considered alongside the histopathology of the testes and epididymis.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Genotoxicity

Dialuminium chloride pentahydroxide is reported to be non-genotoxic.[\[2\]](#)[\[3\]](#) In vitro studies on aluminum compounds have shown mixed results in the Ames test for mutagenicity. While some studies report no mutagenic effects of aluminum chloride, others have demonstrated cytotoxic effects on bacterial strains.[\[8\]](#)[\[9\]](#)

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

- Test System: Histidine-dependent strains of *Salmonella typhimurium* (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.
- Procedure: The bacterial strains are exposed to the test substance, with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-free medium.
- Endpoint: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. A mutagenicity ratio (MR) of ≥ 2.0 is typically considered a positive result.[\[8\]](#)[\[9\]](#)

Neurotoxicity

While specific neurotoxicity data for **dialuminium chloride pentahydroxide** is limited, studies on aluminum chloride have raised concerns about its potential neurotoxic effects, particularly in the context of Alzheimer's disease. Chronic exposure to aluminum chloride in animal models has been shown to induce cognitive deficits, oxidative stress, and the formation of amyloid-beta plaques and hyperphosphorylated tau protein, which are hallmarks of Alzheimer's disease.[\[10\]](#)[\[11\]](#)[\[12\]](#)

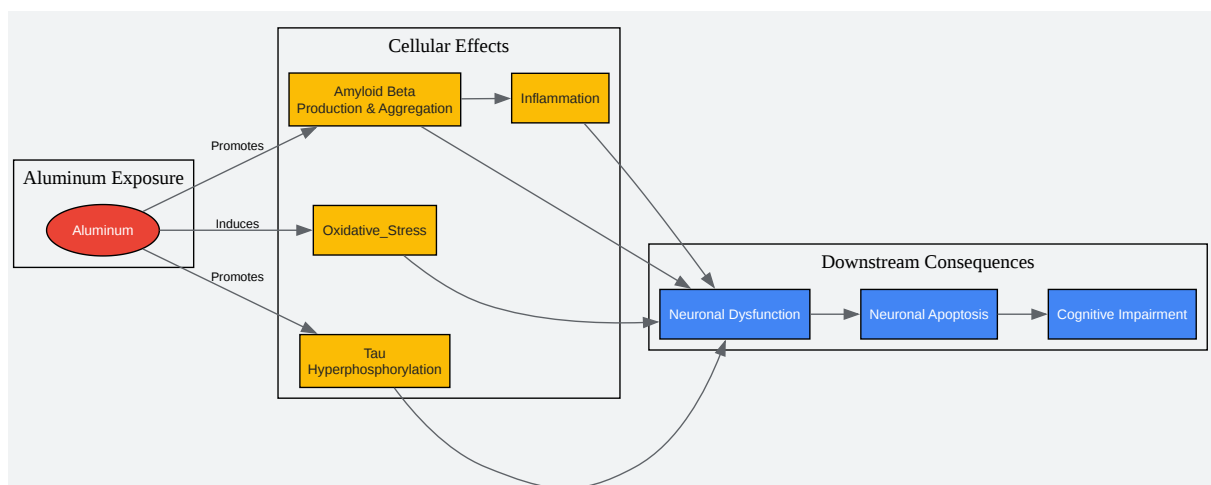
Experimental Protocol: Morris Water Maze

The Morris water maze is a behavioral test widely used to assess spatial learning and memory in rodents.

- Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.
- Procedure:
 - Acquisition Phase: The animal is placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues around the room. The time taken to find the platform (escape latency) is recorded over several trials and days.
 - Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
- Endpoints: Escape latency during the acquisition phase and time spent in the target quadrant during the probe trial. Impaired performance (longer escape latencies, less time in the target quadrant) suggests deficits in spatial learning and memory.[\[11\]](#)[\[13\]](#)[\[14\]](#)

Signaling Pathways in Aluminum-Induced Neurotoxicity

Aluminum is believed to exert its neurotoxic effects through multiple pathways, primarily centered around the promotion of oxidative stress and the dysregulation of protein homeostasis.



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Caption: Aluminum-induced neurotoxicity signaling pathways.

Aluminum exposure can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress.[10] It also promotes the amyloidogenic pathway by activating β - and γ -secretases, which cleave the amyloid precursor protein (APP) to form amyloid-beta ($A\beta$) peptides that can aggregate into toxic plaques.[2][3] Furthermore, aluminum is implicated in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[2][3] These pathological changes contribute to neuronal dysfunction, apoptosis, and ultimately, cognitive impairment.[2][3][10]

Comparative Toxicology of Alternatives

In applications such as water treatment, several alternatives to **dialuminium chloride pentahydroxide** are used, including ferric chloride, polyacrylamides, and polyamines.

Ferric Chloride

Ferric chloride is a common coagulant in water and wastewater treatment.

Table 3: Toxicological Profile of Ferric Chloride

Test Type	Species	Route	Result	Reference
Acute Oral Toxicity	Rat	Oral	LD50: 900 mg/kg bw	[15]
Skin Irritation	Corrosive	[16]		
Eye Irritation	Corrosive	[16]		
Aquatic Toxicity	Toxic to aquatic life	[16]		

Ferric chloride is corrosive and can cause severe skin burns and eye damage.[16] Ingestion can lead to significant gastrointestinal and systemic toxicity.[17][18] While no specific studies on neurotoxicity were found, iron dysregulation is known to be involved in neurodegenerative processes.[19][20]

Polyacrylamides

Polyacrylamides are used as flocculants in water treatment. The toxicity of polyacrylamide itself is generally low; however, concerns exist regarding the potential presence of residual acrylamide monomer, which is a known neurotoxin and probable human carcinogen.[21]

Table 4: Toxicological Profile of Polyacrylamide

Test Type	Species	Route	Result	Reference
Acute Oral Toxicity	Rat	Oral	LD50 > 4000 mg/kg bw	[1]
Aquatic Toxicity	Various	LC50 values range from 126.8 to >1000 mg/L	[22]	
Genotoxicity (Acrylamide)	Mammalian cells	In vitro/In vivo	Genotoxic	[23][24][25]

The use of polyacrylamide in potable water treatment is generally considered safe when residual acrylamide concentrations are kept below regulatory limits (e.g., <0.04 µg/L in treated

water at a dosage of 0.1 mg/L).[26]

Polyamines (PolyDADMAC)

Polydiallyldimethylammonium chloride (PolyDADMAC) is a cationic polymer used as a coagulant and flocculant.

Table 5: Toxicological Profile of PolyDADMAC

Test Type	Species	Route	Result	Reference
Acute Oral Toxicity	Rat	Oral	LD50 > 5000 mg/kg bw	[8][27]
Skin Irritation	Rabbit	Dermal	Non-irritating	[10][12]
Eye Irritation	Rabbit	Non-irritating to mildly irritating	[10][12]	
Aquatic Toxicity	Various	Moderately to highly toxic	[5][8][27]	

PolyDADMAC exhibits low acute oral toxicity and is not considered a skin or eye irritant.[8][10][12][27] However, as a cationic polymer, it can be toxic to aquatic organisms.[5][8][27]

Summary and Conclusion

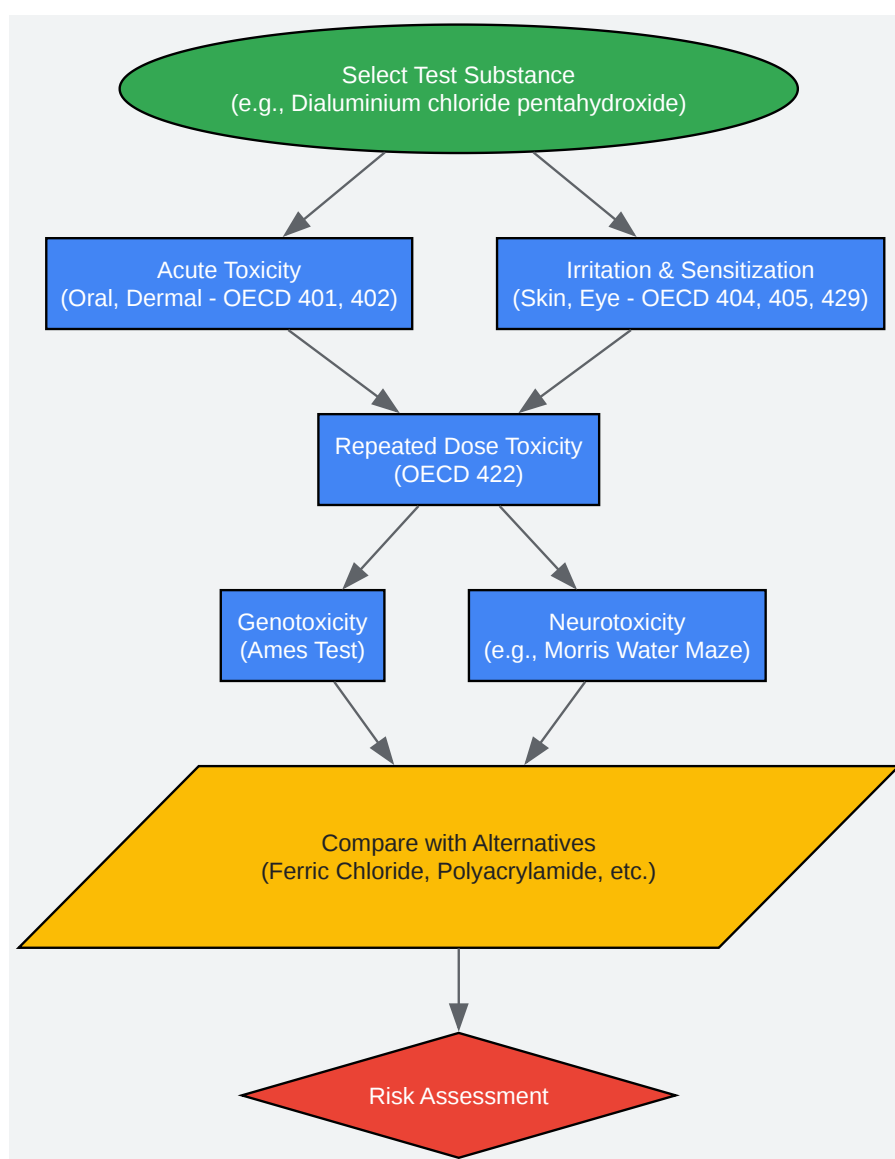
This guide provides a comparative overview of the toxicological profiles of **dialuminium chloride pentahydroxide** and its common alternatives.

- **Dialuminium chloride pentahydroxide** demonstrates low acute toxicity and is not a skin sensitizer. The primary toxicological concerns associated with aluminum compounds relate to potential long-term neurotoxicity, as suggested by studies on aluminum chloride.
- Ferric chloride is an effective coagulant but poses significant hazards due to its corrosive nature.
- Polyacrylamides are of low toxicity, but the presence of the acrylamide monomer is a critical consideration due to its neurotoxic and carcinogenic properties.

- Polyamines (PolyDADMAC) have a favorable profile for human health in terms of acute toxicity and local effects but can be harmful to aquatic ecosystems.

The selection of an appropriate chemical for a specific application requires a thorough evaluation of its efficacy, cost, and, most importantly, its toxicological profile in the context of potential human and environmental exposure. The data and experimental protocols presented in this guide are intended to support such a risk-based assessment.

Experimental Workflow for Comparative Toxicological Assessment



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Caption: A typical workflow for toxicological comparison.

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